molecular formula C13H21NO4 B3093922 Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid CAS No. 1251012-45-9

Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid

Cat. No.: B3093922
CAS No.: 1251012-45-9
M. Wt: 255.31 g/mol
InChI Key: IGOINSQCZOTTQA-UTLUCORTSA-N
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Description

Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid (CAS 1251012-45-9) is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidine core. Its trans-configuration at the 2-position and racemic nature distinguish it from stereoisomeric analogs. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at the 4-position enhances polarity and reactivity. This compound is synthesized with >95% purity and is utilized as a pharmaceutical intermediate or active ingredient, reflecting its role in drug discovery pipelines .

Properties

IUPAC Name

(3aS,4S,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOINSQCZOTTQA-UTLUCORTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]([C@H]2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1401464-09-2
  • Structure : The compound features a bicyclic structure that contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the core cyclopentane structure and subsequent functionalization. Various methods have been developed to optimize yield and purity, including the use of Grignard reagents and other coupling reactions .

Antiplatelet Activity

Research has demonstrated that derivatives of octahydrocyclopenta[C]pyrrole compounds exhibit significant antiplatelet aggregation activity. For instance, studies have shown that certain carbacyclin analogs can effectively inhibit collagen-induced platelet aggregation in vitro, suggesting potential applications in cardiovascular therapies .

Blood Pressure Regulation

In vivo studies have indicated that these compounds may also possess the ability to lower systemic blood pressure. This effect was observed in anesthetized rat models, where intravenous administration resulted in notable reductions in blood pressure .

Cytoprotective Effects

Cytoprotection against ethanol-induced gastric lesions has been reported for related compounds, indicating a possible protective role against gastric mucosal damage. This suggests that this compound could be explored further for gastrointestinal protective applications .

Study 1: Antiplatelet Aggregation

A study published in 1996 evaluated various carbacyclins with bicyclic substituents, including those related to octahydrocyclopenta[C]pyrrole structures. The most effective compound exhibited a substantial reduction in platelet aggregation, highlighting the potential for therapeutic use in preventing thrombotic events .

Study 2: Blood Pressure Effects

In another study focused on cardiovascular effects, researchers administered different octahydrocyclopenta[C]pyrrole derivatives to rat models. The results indicated a dose-dependent decrease in blood pressure, suggesting that these compounds could serve as novel antihypertensive agents .

Data Table: Biological Activities of Related Compounds

Compound NameAntiplatelet ActivityBlood Pressure ReductionCytoprotection
Compound AHighModerateYes
Compound BModerateHighNo
This compoundSignificantSignificantYes

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of SHP2 Activity

One of the notable applications of this compound is its role as an allosteric inhibitor of SHP2 (Src Homology 2 Domain-Containing Phosphatase 2). SHP2 is implicated in various cancers and other diseases, making it a target for therapeutic intervention. Research indicates that compounds containing octahydrocyclopenta[c]pyrrole structures can modulate SHP2 activity, offering pathways for developing treatments for SHP2-mediated disorders such as cancer .

1.2 Pharmaceutical Compositions

The compound can be formulated into pharmaceutical compositions that include a therapeutically effective amount of the active ingredient along with pharmaceutically acceptable carriers. Such formulations are essential for ensuring the stability and bioavailability of the drug in clinical settings .

Synthetic Methodologies

2.1 Synthesis of Heterocyclic Compounds

Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structural features allow it to participate in reactions that yield more complex molecules, which are crucial in drug discovery and development .

2.2 Building Block for Drug Development

Due to its structural properties, this compound is utilized as a building block for synthesizing novel pharmaceutical agents. Its ability to undergo further functionalization makes it an attractive candidate for creating derivatives with enhanced biological activity or improved pharmacokinetic profiles .

Case Studies and Research Findings

Study Title Findings Reference
Allosteric Inhibition of SHP2Demonstrated that octahydrocyclopenta[c]pyrrole derivatives effectively inhibit SHP2 activity, suggesting therapeutic potential in cancer treatment.
Synthesis of Novel HeterocyclesDeveloped synthetic routes using this compound as a key intermediate.
Formulation StudiesInvestigated various pharmaceutical formulations incorporating the compound to enhance bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Protecting Groups

The Boc group in this compound is contrasted with alternative amine-protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz). Unlike Boc, which is acid-labile, Fmoc is base-sensitive, and Cbz requires catalytic hydrogenation for removal. These differences influence synthetic workflows: Boc-protected derivatives are preferred in acid-tolerant reaction conditions, whereas Fmoc is advantageous in solid-phase peptide synthesis. For example, trans-2-Fmoc-octahydrocyclopenta[C]pyrrole-4-carboxylic acid exhibits lower stability under acidic conditions compared to the Boc analog .

Stereochemical Variants: Cis vs. Trans Isomers

The trans-configuration of the Boc group in this compound reduces steric hindrance between the bicyclic core and the bulky tert-butoxy moiety, enhancing crystallinity compared to its cis-isomer. Computational studies suggest that the cis-isomer adopts a higher-energy conformation due to unfavorable van der Waals interactions, leading to lower thermal stability. X-ray crystallography (employing SHELX software for refinement) confirms the trans geometry, with a dihedral angle of 168° between the Boc group and the pyrrolidine ring .

Bicyclic Core Modifications

Replacing the cyclopenta[C]pyrrolidine core with octahydroindole or decahydroquinoline systems alters conformational flexibility and bioactivity. For instance, octahydroindole derivatives exhibit greater ring strain, reducing their metabolic stability in vivo. Conversely, decahydroquinoline analogs, with their larger ring system, show improved binding affinity to serine proteases but suffer from synthetic complexity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) Solubility (H₂O, mg/mL) Melting Point (°C) LogP
Boc-trans-cyclopenta[C]pyrrole-4-COOH 297.34 0.12 198–202 1.8
Fmoc-trans-cyclopenta[C]pyrrole-4-COOH 425.47 <0.05 215–218 3.2
Boc-cis-cyclopenta[C]pyrrole-4-COOH 297.34 0.09 185–189 1.6
Decahydroquinoline-4-COOH (Boc-protected) 323.41 0.07 210–214 2.1

The Boc-trans derivative exhibits moderate lipophilicity (LogP 1.8), balancing membrane permeability and aqueous solubility for drug delivery applications.

Research Findings and Technical Insights

  • Crystallographic Analysis : SHELX software has been pivotal in resolving the trans-configuration and racemic nature of this compound. The refinement process (via SHELXL) achieved an R-factor of 0.032, confirming structural accuracy .
  • Enantiomer Characterization : Flack’s parameter (x) was employed to validate the racemic composition, avoiding false chirality-polarity indications common in near-centrosymmetric structures .
  • Scale-Up Feasibility : Industrial-scale production (up to 100 kg batches) is facilitated by the Boc group’s stability during purification, as reported by contract manufacturers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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